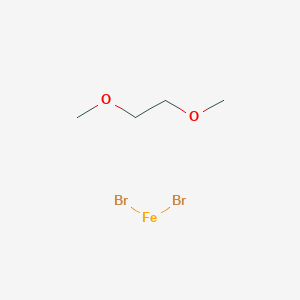
Iron(II) bromide, dimethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(II) bromide, dimethoxyethane is an inorganic compound with the chemical formula [FeBr2(OCH3)2]. It is a powdery solid that is often yellow or brown in color. This compound is known for its use as a catalyst in various chemical reactions and its solubility in some organic solvents, such as dimethyl sulfoxide, but it is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(II) bromide, dimethoxyethane can be synthesized by heating iron(III) bromide in a steel pipe under an inert atmosphere using diethyl ether as a solvent. When iron(III) bromide is completely reduced to iron(II) bromide, the iron(II) bromide is filtered and precipitated .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reduction of iron(III) bromide to iron(II) bromide is carefully monitored to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Iron(II) bromide, dimethoxyethane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) bromide.
Reduction: It can be reduced from iron(III) bromide to iron(II) bromide.
Substitution: It can participate in ligand exchange reactions where the dimethoxyethane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as bromine or hydrogen peroxide.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Solvents: Organic solvents like diethyl ether or dimethyl sulfoxide.
Major Products
The major products formed from reactions involving this compound include:
Iron(III) bromide: Formed through oxidation reactions.
Iron(II) complexes: Formed through ligand exchange reactions.
Scientific Research Applications
Iron(II) bromide, dimethoxyethane has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in thin film deposition, LED manufacturing, and other industrial processes.
Mechanism of Action
The mechanism by which iron(II) bromide, dimethoxyethane exerts its effects involves its role as a catalyst in various chemical reactions. It facilitates the activation of carbon-hydrogen bonds and the transfer of ligands, thereby accelerating reaction rates and improving yields. The molecular targets and pathways involved include the coordination of iron with ligands and the subsequent activation of substrates .
Comparison with Similar Compounds
Iron(II) bromide, dimethoxyethane can be compared with other similar compounds, such as:
- Iron(II) chloride, dimethoxyethane
- Iron(II) iodide, dimethoxyethane
- Iron(II) fluoride, dimethoxyethane
These compounds share similar properties and applications but differ in their halide components. This compound is unique in its specific reactivity and solubility characteristics .
Properties
Molecular Formula |
C4H10Br2FeO2 |
|---|---|
Molecular Weight |
305.77 g/mol |
IUPAC Name |
dibromoiron;1,2-dimethoxyethane |
InChI |
InChI=1S/C4H10O2.2BrH.Fe/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
AHVHKRASADUPOO-UHFFFAOYSA-L |
Canonical SMILES |
COCCOC.[Fe](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2,6-Dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B12305715.png)

![rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis](/img/structure/B12305726.png)
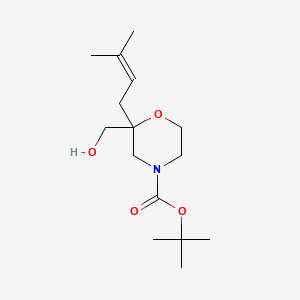

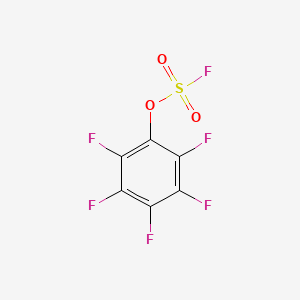

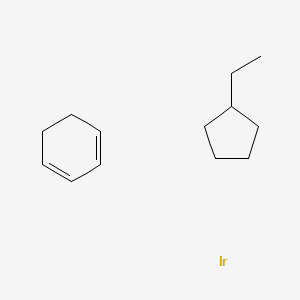
![Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B12305782.png)
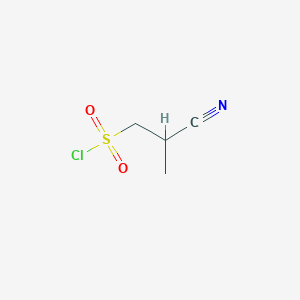
![rac-ethyl (3aR,8aS)-decahydrocyclohepta[b]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12305792.png)
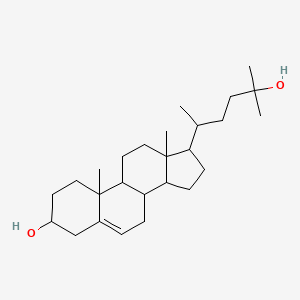
![rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis](/img/structure/B12305800.png)
